molecular formula C20H16ClN3O6S B3967267 4-chloro-3-[(4-methoxyphenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide

4-chloro-3-[(4-methoxyphenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide

Cat. No.: B3967267
M. Wt: 461.9 g/mol
InChI Key: JECUIBKAZZBQFH-UHFFFAOYSA-N
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Description

4-chloro-3-[(4-methoxyphenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a chloro group, a methoxyphenyl group, a sulfamoyl group, and a nitrophenyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-[(4-methoxyphenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-methoxyaniline to form an intermediate, which is then reacted with sulfamoyl chloride to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-[(4-methoxyphenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or sulfonamides.

Scientific Research Applications

4-chloro-3-[(4-methoxyphenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-chloro-3-[(4-methoxyphenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-methylphenol: Similar in structure but lacks the sulfamoyl and nitrophenyl groups.

    4-chloro-3-nitrobenzoic acid: Contains the chloro and nitro groups but lacks the methoxyphenyl and sulfamoyl groups.

    4-methoxyphenylsulfonamide: Contains the methoxyphenyl and sulfamoyl groups but lacks the chloro and nitrophenyl groups.

Uniqueness

4-chloro-3-[(4-methoxyphenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide is unique due to the combination of functional groups it possesses. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above. The presence of the chloro, methoxyphenyl, sulfamoyl, and nitrophenyl groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in scientific research.

Properties

IUPAC Name

4-chloro-3-[(4-methoxyphenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O6S/c1-30-15-9-7-14(8-10-15)23-31(28,29)19-12-13(6-11-16(19)21)20(25)22-17-4-2-3-5-18(17)24(26)27/h2-12,23H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECUIBKAZZBQFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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